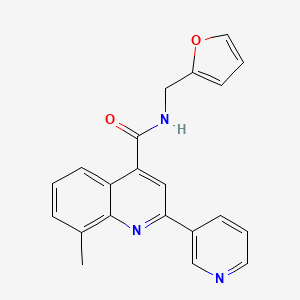![molecular formula C15H16N2O3S B4648363 3-methyl-4-[(methylsulfonyl)amino]-N-phenylbenzamide](/img/structure/B4648363.png)
3-methyl-4-[(methylsulfonyl)amino]-N-phenylbenzamide
Vue d'ensemble
Description
3-methyl-4-[(methylsulfonyl)amino]-N-phenylbenzamide, also known as MS-275 or entinostat, is a synthetic compound that belongs to the class of benzamide derivatives. It is a potent inhibitor of histone deacetylases (HDACs) and has been extensively studied for its potential therapeutic applications in various diseases, including cancer, neurological disorders, and autoimmune diseases.
Mécanisme D'action
3-methyl-4-[(methylsulfonyl)amino]-N-phenylbenzamide exerts its pharmacological effects by inhibiting the activity of HDACs, which are enzymes that remove acetyl groups from histone proteins. Histone acetylation plays a crucial role in the regulation of gene expression, and HDAC inhibitors such as 3-methyl-4-[(methylsulfonyl)amino]-N-phenylbenzamide can alter the expression of genes involved in various cellular processes, including cell cycle progression, apoptosis, and differentiation.
Biochemical and Physiological Effects:
3-methyl-4-[(methylsulfonyl)amino]-N-phenylbenzamide has been shown to induce cell cycle arrest and apoptosis in cancer cells by upregulating the expression of pro-apoptotic genes and downregulating the expression of anti-apoptotic genes. It has also been shown to inhibit angiogenesis, which is the formation of new blood vessels that supply nutrients to tumors.
In neurological disorders, 3-methyl-4-[(methylsulfonyl)amino]-N-phenylbenzamide has been shown to increase the expression of brain-derived neurotrophic factor (BDNF), a protein that promotes the survival and growth of neurons. It has also been shown to reduce the accumulation of toxic proteins such as amyloid beta and huntingtin, which are implicated in Alzheimer's disease and Huntington's disease, respectively.
In autoimmune diseases, 3-methyl-4-[(methylsulfonyl)amino]-N-phenylbenzamide has been shown to modulate the activity of immune cells such as T cells and macrophages, leading to reduced inflammation and tissue damage.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of 3-methyl-4-[(methylsulfonyl)amino]-N-phenylbenzamide is its potent and selective inhibition of HDACs, which makes it a useful tool for studying the role of histone acetylation in various cellular processes. Moreover, its ability to modulate the expression of genes involved in cancer, neurological disorders, and autoimmune diseases makes it a promising candidate for therapeutic development.
One limitation of 3-methyl-4-[(methylsulfonyl)amino]-N-phenylbenzamide is its potential toxicity, as HDAC inhibitors can affect the expression of genes involved in various physiological processes. Moreover, its efficacy may be limited by the development of resistance in cancer cells, as well as by the complexity of the underlying disease mechanisms in neurological disorders and autoimmune diseases.
Orientations Futures
Future research on 3-methyl-4-[(methylsulfonyl)amino]-N-phenylbenzamide could focus on the development of more potent and selective HDAC inhibitors, as well as on the identification of biomarkers that can predict patient response to therapy. Moreover, the potential use of 3-methyl-4-[(methylsulfonyl)amino]-N-phenylbenzamide in combination with other therapeutic agents, such as immune checkpoint inhibitors and targeted therapies, could be explored in preclinical and clinical studies. Finally, the elucidation of the underlying molecular mechanisms of 3-methyl-4-[(methylsulfonyl)amino]-N-phenylbenzamide could lead to the identification of new therapeutic targets for cancer, neurological disorders, and autoimmune diseases.
Applications De Recherche Scientifique
3-methyl-4-[(methylsulfonyl)amino]-N-phenylbenzamide has been extensively studied for its potential therapeutic applications in various diseases. In cancer research, it has been shown to inhibit the growth of tumor cells and induce apoptosis, making it a promising candidate for cancer therapy. Moreover, it has been shown to enhance the efficacy of chemotherapy and radiation therapy in preclinical studies.
In neurological disorders, 3-methyl-4-[(methylsulfonyl)amino]-N-phenylbenzamide has been shown to improve cognitive function and memory in animal models of Alzheimer's disease and Huntington's disease. It has also been shown to have neuroprotective effects in models of stroke and traumatic brain injury.
In autoimmune diseases, 3-methyl-4-[(methylsulfonyl)amino]-N-phenylbenzamide has been shown to modulate the immune response and reduce inflammation, making it a potential therapeutic agent for diseases such as multiple sclerosis and rheumatoid arthritis.
Propriétés
IUPAC Name |
4-(methanesulfonamido)-3-methyl-N-phenylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O3S/c1-11-10-12(8-9-14(11)17-21(2,19)20)15(18)16-13-6-4-3-5-7-13/h3-10,17H,1-2H3,(H,16,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWTNHDVUDWBSJC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C(=O)NC2=CC=CC=C2)NS(=O)(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-(1,3-benzodioxol-5-ylmethyl)-4-[4-(1-pyrrolidinylmethyl)benzoyl]piperazine](/img/structure/B4648284.png)
![8-methyl-N-[2-(4-morpholinyl)ethyl]-2-(3-pyridinyl)-4-quinolinecarboxamide](/img/structure/B4648291.png)
![1-[4-(5-{[(4-piperidinylmethyl)amino]methyl}-2-furyl)phenyl]ethanol dihydrochloride](/img/structure/B4648305.png)
![7-cycloheptyl-2-(4-pyridinyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B4648310.png)
![1-(3,4-dimethylphenyl)-5-methyl-N-[4-(5-methyl-1H-1,2,3-triazol-1-yl)phenyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B4648315.png)
![N-{[5-({2-[(5-chloro-2-methoxyphenyl)amino]-2-oxoethyl}thio)-4-methyl-4H-1,2,4-triazol-3-yl]methyl}-4-fluorobenzamide](/img/structure/B4648327.png)
![2-{1-(3-methyl-2-buten-1-yl)-4-[3-(1H-pyrazol-1-yl)propyl]-2-piperazinyl}ethanol](/img/structure/B4648330.png)
![N-[(1-ethyl-1H-pyrazol-3-yl)methyl]-N-[2-(1H-indol-3-yl)ethyl]-4-isopropylbenzenesulfonamide](/img/structure/B4648343.png)


![2-[(6-methyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy]-N-(2-methylphenyl)acetamide](/img/structure/B4648364.png)

![methyl (2-methyl-7-oxo-3-phenyl-4,7-dihydropyrazolo[1,5-a]pyrimidin-5-yl)acetate](/img/structure/B4648389.png)
![N~1~-[2-(1-cyclohexen-1-yl)ethyl]-N~2~-(2,5-dimethoxyphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B4648395.png)